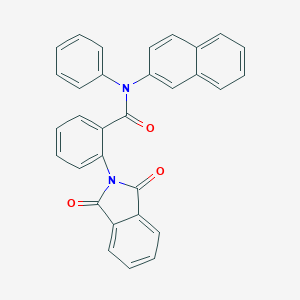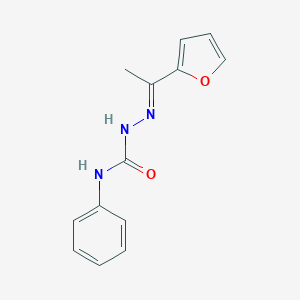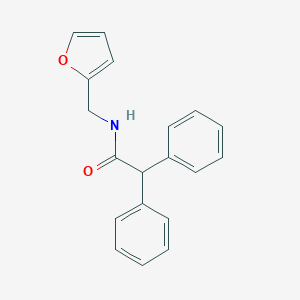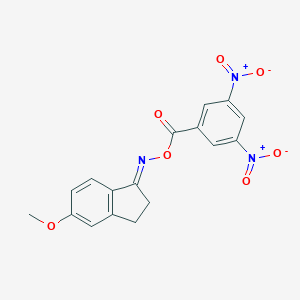
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthyl-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Méthodes De Préparation
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the isoindoline moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthyl-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-naphthyl)-N-phenylbenzamide include:
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Another phthalimide derivative with similar structural features.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: A compound with a similar isoindoline moiety.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: A related compound with a propanamide group.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both naphthyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C31H20N2O3 |
|---|---|
Poids moléculaire |
468.5g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C31H20N2O3/c34-29-25-14-6-7-15-26(25)30(35)33(29)28-17-9-8-16-27(28)31(36)32(23-12-2-1-3-13-23)24-19-18-21-10-4-5-11-22(21)20-24/h1-20H |
Clé InChI |
GUVFPLQKRRVIFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)

![N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B390418.png)
![2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione](/img/structure/B390421.png)
![N-ethyl-4-({4-[(1-naphthylmethylene)amino]benzoyl}amino)-N-phenylbenzamide](/img/structure/B390423.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]heptanamide](/img/structure/B390427.png)

![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(hexyloxy)benzohydrazide](/img/structure/B390430.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B390431.png)
![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390434.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B390435.png)


